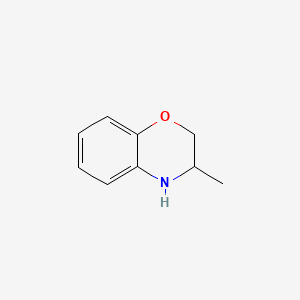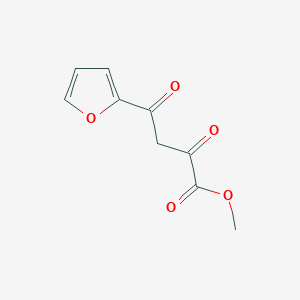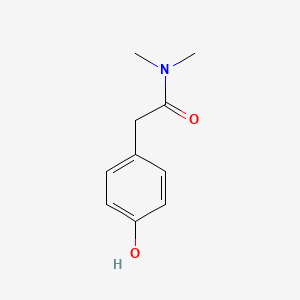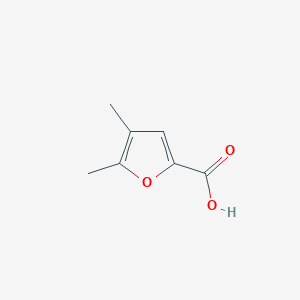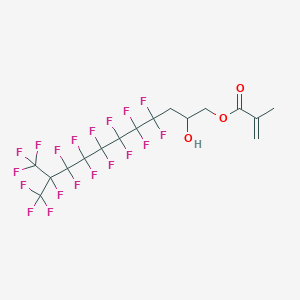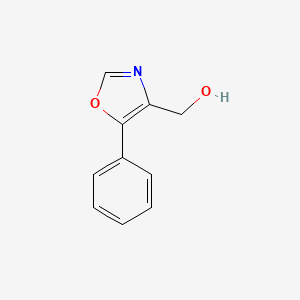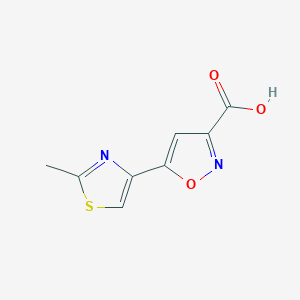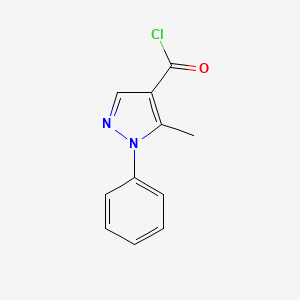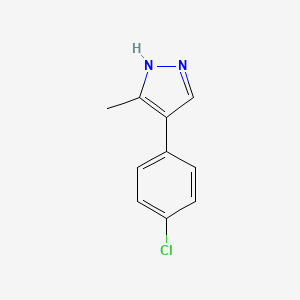
4-(4-Chlorophenyl)-3-methyl-1H-pyrazole
Vue d'ensemble
Description
“4-(4-Chlorophenyl)-3-methyl-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of the corresponding phenol with other reagents . For example, 4-Chlorophenol can be a precursor to other compounds upon reaction with phthalic anhydride .
Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using techniques like single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis . These techniques provide detailed information about the molecule’s shape and properties within its crystalline environment .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve various functional groups. For instance, 4-Chlorophenol undergoes dechlorination to phenol rapidly on palladized graphite electrodes .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For instance, 4-Chlorophenol is a colorless or white solid that melts easily and exhibits significant solubility in water .
Applications De Recherche Scientifique
Summary of the Application
This research involves the synthesis of dichloride and dihydroxyl-terminated polysulfone telechelics from bis (4-chlorophenyl) sulfone with bisphenol A, 4,4′-dihydroxydiphenyl ether and 4,4′-dihydroxybiphenyl . These polymers have excellent mechanical, chemical, and thermal properties and are used in various industrial applications .
Methods of Application or Experimental Procedures
The glass transition temperatures and thermal stabilities of the synthesized telechelics were evaluated as a function of molecular weights and the nature of the end groups .
Results or Outcomes
It was observed that the glass transition temperatures of lower molecular weighted dihydroxyl telechelics are higher, due to the capabilities of forming hydrogen bonds, than the corresponding dichloride telechelics . Dichloride telechelics manifest higher thermal stabilities than dihydroxyl-terminated oligomers .
2. Design, Synthesis, and Anti-allergic Activities of Novel Piperazine Derivatives
Summary of the Application
A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . These derivatives exhibited significant effects on both allergic asthma and allergic itching .
Methods of Application or Experimental Procedures
The derivatives were tested for their in vivo anti-allergic activities .
Results or Outcomes
Three of the 19 piperazine derivatives (namely, 3d, 3i, and 3r) have stronger potency against allergic asthma than levocetirizine, the positive control drug . Meanwhile, in the test of allergic itching, five of the 19 compounds (namely, 3b, 3g, 3k, 3o, and 3s) have more potent activities than levocetirizine .
3. Preparation and Reaction of 4-Chlorophenol
Summary of the Application
4-Chlorophenol is an organic compound with the formula C6H4ClOH . It is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative . It was once produced on a large scale as a precursor to hydroquinone .
Methods of Application or Experimental Procedures
The preparation involves the chlorination of phenol in polar solvents .
Results or Outcomes
The reaction yields 4-Chlorophenol, which was once produced on a large scale as a precursor to hydroquinone .
4. Applications of 4-Chlorophenyl Azide
Summary of the Application
4-Chlorophenyl azide is an organic aryl azide compound with the chemical formula C6H4ClN3 . Due to the substituent effects on 4-chlorophenyl azide, acylation and alkylation would yield a major product that is newly substituted in the 3- and 5-positions on the aromatic ring .
Methods of Application or Experimental Procedures
The application involves the acylation and alkylation of 4-chlorophenyl azide .
Results or Outcomes
The acylation and alkylation of 4-chlorophenyl azide yield a major product that is newly substituted in the 3- and 5-positions on the aromatic ring .
5. Preparation and Reaction of 4-Chlorophenol
Summary of the Application
4-Chlorophenol is an organic compound with the formula C6H4ClOH . It is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative . It was once produced on a large scale as a precursor to hydroquinone .
Methods of Application or Experimental Procedures
The preparation involves the chlorination of phenol in polar solvents .
Results or Outcomes
The reaction yields 4-Chlorophenol, which was once produced on a large scale as a precursor to hydroquinone .
6. Applications of 4-Chlorophenyl Azide
Summary of the Application
Due to the substituent effects on 4-chlorophenyl azide, acylation and alkylation would yield a major product that is newly substituted in the 3- and 5-positions on the aromatic ring . Another application of 4-chlorophenyl azide is through the use of fungicides on plant pathogens .
Methods of Application or Experimental Procedures
The application involves the acylation and alkylation of 4-chlorophenyl azide .
Results or Outcomes
The acylation and alkylation of 4-chlorophenyl azide yield a major product that is newly substituted in the 3- and 5-positions on the aromatic ring .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-7-10(6-12-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPOXCHFUQCEPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384457 | |
| Record name | 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-3-methyl-1H-pyrazole | |
CAS RN |
667400-41-1 | |
| Record name | 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



